molecular formula C9H10O4 B13614403 (6-Methoxy-2H-1,3-benzodioxol-5-yl)methanol CAS No. 4383-14-6

(6-Methoxy-2H-1,3-benzodioxol-5-yl)methanol

Katalognummer: B13614403
CAS-Nummer: 4383-14-6
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: IQXQQVAWSZMZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxy-1,3-dioxaindan-5-yl)methanol is an organic compound that features a methoxy group and a dioxaindan ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1,3-dioxaindan-5-yl)methanol typically involves the formation of the dioxaindan ring followed by the introduction of the methoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxaindan ring. The methoxy group can then be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of (6-methoxy-1,3-dioxaindan-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxy-1,3-dioxaindan-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(6-Methoxy-1,3-dioxaindan-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-methoxy-1,3-dioxaindan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and dioxaindan ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Methoxy-1,3-dioxaindan-5-yl)methanol is unique due to its specific combination of a methoxy group and a dioxaindan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

4383-14-6

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

(6-methoxy-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C9H10O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3,10H,4-5H2,1H3

InChI-Schlüssel

IQXQQVAWSZMZLW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1CO)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.